molecular formula C14H25NO4 B2832430 Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 384830-13-1

Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B2832430
CAS No.: 384830-13-1
M. Wt: 271.357
InChI Key: ZEVFPIITLLXQFI-LLVKDONJSA-N
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Description

Pharmaceutical Intermediate

The compound is a precursor to neurologically active agents. For instance, its deprotection yields a free amine, which can be alkylated or acylated to form derivatives targeting ion channels or neurotransmitter receptors. The ethyl ester moiety also allows for conjugation with other pharmacophores, enabling the creation of hybrid molecules with enhanced therapeutic profiles.

Peptide Chemistry

In peptide synthesis, the Boc group shields the piperidine nitrogen during solid-phase peptide coupling. This protection is reversible under acidic conditions, allowing sequential peptide elongation without side reactions. The ester group can further be modified to introduce fluorophores or biotin tags for diagnostic applications.

Material Science

The compound’s rigid piperidine core contributes to the thermal stability of polymers. Incorporating it into polyamides or polyesters enhances mechanical strength, making it valuable in high-performance materials.

Application Key Reaction Outcome
Pharmaceutical Synthesis Boc deprotection → Amine alkylation Neurologically active derivatives
Peptide Modification Ester hydrolysis → Carboxylic acid Conjugation with biomolecules
Polymer Engineering Radical polymerization Thermally stable polymers

Current Research Trends

Recent studies focus on leveraging this compound in cutting-edge synthetic methodologies:

  • Cross-Coupling Reactions : The ethyl ester’s α-position participates in nickel-catalyzed couplings, enabling the formation of carbon-boron bonds for Suzuki-Miyaura reactions.
  • Diazo Compound Synthesis : Researchers have used it to generate diazo intermediates, which serve as carbene precursors in cyclopropanation reactions.
  • Asymmetric Catalysis : Chiral variants of the compound are being explored to induce enantioselectivity in aldol and Michael additions.

A 2024 study demonstrated its utility in synthesizing β-keto esters, which are pivotal in natural product synthesis. Additionally, its role in synthesizing pyrazoleboronic acid pinacol esters highlights its relevance in metallopharmaceutical research.

Position in Contemporary Chemical Literature

The compound is frequently cited in journals focusing on medicinal chemistry and organic synthesis. PubChem lists over 10 structural analogs derived from its core scaffold, while patents such as CN105153211A underscore its industrial relevance. Its inclusion in ARKAT-USA’s synthetic protocols further validates its utility in academia.

A 2022 review emphasized its role in stereochemical control, noting its use in 15% of recently reported chiral piperidine-based drugs. As synthetic methodologies evolve, this compound remains a staple in both discovery and process chemistry, bridging the gap between laboratory-scale innovation and industrial application.

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVFPIITLLXQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

  • Boc-protected amine : Stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid).
  • Ethyl ester : Susceptible to hydrolysis (acidic/basic) or nucleophilic substitution.
  • Piperidine ring : Can undergo alkylation, acylation, or participate in cyclization reactions.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to yield the free amine.

Reaction Reagents/Conditions Product
Acidic cleavageTFA/DCM, 0–25°C3-(2-Ethoxy-2-oxoethyl)piperidine
Thermal cleavageHCl/dioxane, refluxPiperidine hydrochloride derivative

Hydrolysis of the Ethyl Ester

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives.

Reaction Reagents/Conditions Product
Alkaline hydrolysisNaOH/H₂O, reflux3-(Carboxymethyl)piperidine-1-carboxylic acid
Acidic hydrolysisH₂SO₄/EtOH, 60°CEthyl glycolate intermediate

Nucleophilic Substitution

The ethoxy-oxoethyl side chain can participate in nucleophilic reactions.

Reaction Reagents/Conditions Product
AlkylationR-X (alkyl halide), K₂CO₃Substituted ethyl ester derivatives
AcylationAcCl, pyridineAcetylated piperidine derivative

Reductive Amination

The free amine (post-Boc removal) reacts with aldehydes/ketones.

Reaction Reagents/Conditions Product
With formaldehydeNaBH₃CN, MeOHN-Methylpiperidine derivative

Synthetic Utility

The compound serves as a versatile intermediate in drug discovery:

  • Anticancer agents : Used to synthesize PI3K inhibitors via coupling with heteroaryl groups1.
  • Antidiabetic drugs : Functionalized to target GLP-1 receptors1.
  • Antiviral compounds : Modified for protease inhibitor activity1.

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Notes
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylatePositional isomer (C4 vs. C3)Higher steric hindrance at C4 reduces nucleophilicity
N-Boc-3-piperidineacetic acidFree carboxylic acidEnhanced solubility in polar solvents

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate serves as an intermediate in synthesizing pharmaceutical compounds. It plays a crucial role in developing drugs targeting specific enzymes or receptors, particularly in the treatment of metabolic disorders and cancer .

Biological Research

In biological studies, this compound is utilized to investigate the effects of piperidine derivatives on various biological systems. It aids in synthesizing bioactive molecules that interact with specific targets, providing insights into enzyme mechanisms and receptor interactions .

Study 1: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic applications for metabolic disorders.

Study 2: Synthesis of Bioactive Molecules

A study highlighted the compound's role as a building block for synthesizing various biologically active compounds. These derivatives exhibited enhanced pharmacological properties, indicating their suitability for further drug development .

Study 3: Interaction with Biological Targets

Investigations into the binding affinity of this compound revealed its potential as a potent ligand influencing receptor activity. This interaction could lead to new therapeutic strategies against diseases such as cancer .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, and heterocyclic cores. Key examples include:

Compound ID (Ref.) Structural Features Purity Key Applications
ST-0441 (Target) Piperidine, 3-(2-ethoxy-2-oxoethyl), 1-carboxylate 95% Organic synthesis intermediates
AM-2158 Piperidine, (3Z)-3-(2-ethoxy-2-oxoethylidene), 1-carboxylate 96% Conformational studies, catalysis
QJ-0552 Morpholine, 2-(2-ethoxy-2-oxoethyl), 4-carboxylate 95% Drug discovery (morpholine scaffolds)
ST-3715 Piperidine, 3-(3-ethoxy-3-oxopropanoyl), 1-carboxylate 96% Peptide mimetics, polymer chemistry
Compound Piperidine, 4-amino-4-(2-ethoxy-2-oxoethyl), 1-carboxylate N/A Pharmaceutical intermediates (amine role)
Compound Piperidine, 3-(2-hydroxyethyl), 1-carboxylate ≥98% Solubility-enhancing scaffolds

Key Observations :

  • Ethoxy-oxoethyl vs. Hydroxyethyl : The hydroxyethyl analog () exhibits higher polarity due to the hydroxyl group, enhancing solubility in aqueous systems compared to the ethoxy-oxoethyl group in the target compound, which favors lipid solubility .
  • Positional Isomerism: The 4-amino-substituted analog () introduces a basic amine, enabling participation in hydrogen bonding and salt formation, unlike the target compound’s non-basic ethoxy group .
  • Heterocyclic Core : Morpholine derivatives (e.g., QJ-0552) replace piperidine’s nitrogen with an oxygen atom, altering electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

  • Physical State : The hydroxyethyl analog () is a light yellow liquid, while the target compound’s state is unspecified but likely a solid or viscous liquid due to the ethoxy group .
  • Purity : Most analogs (e.g., ST-0441, QJ-0552) are ≥95% pure, indicating robust synthetic protocols. The hydroxyethyl derivative () achieves ≥98%, possibly due to simpler purification .

Biological Activity

Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C₁₄H₂₅NO₄
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 384830-13-1
  • Purity : ≥95%

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. The general synthetic route can be summarized as follows:

  • Starting Materials : Piperidine derivatives, tert-butyl bromoacetate, and a base (e.g., triethylamine).
  • Reaction Conditions : The mixture is cooled and stirred for several hours to ensure complete reaction.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, acting as a substrate for enzymes. This interaction can lead to the formation of various products through enzymatic reactions, which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties:

  • Minimum Inhibitory Concentrations (MICs) : The compound demonstrated varying MIC values against different strains of bacteria, indicating its potential as an antimicrobial agent.
StrainMIC (µg/mL)
Staphylococcus aureus0.06
Escherichia coli>1000

These results suggest that while the compound exhibits strong activity against certain Gram-positive bacteria, it shows limited efficacy against Gram-negative strains .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of the compound:

  • Cell Lines Tested : Various human cell lines were used to evaluate cytotoxic effects.
Cell LineIC50 (µg/mL)
HeLa>100
HaCaT>100

The results indicate that this compound has a favorable safety profile, with IC50 values significantly higher than the concentrations required for antimicrobial activity .

Case Studies

  • Antitubercular Activity : A study evaluated the compound's potential against Mycobacterium tuberculosis, showing promising results with MIC values comparable to standard treatments .
  • Enzyme Inhibition : Research has indicated that derivatives of this compound can inhibit specific enzymes involved in disease pathways, suggesting further therapeutic applications in enzyme-related disorders .

Q & A

What are the key steps in synthesizing Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. For example, acylation using tert-butyl chloroformate under basic conditions (e.g., triethylamine) to introduce the Boc-protected amine, followed by alkylation or Michael addition to attach the ethoxy-oxoethyl side chain. Reaction optimization includes:

  • Temperature control : Ice baths (0–5°C) to minimize side reactions during exothermic steps .
  • Solvent selection : Polar aprotic solvents like DMSO or acetonitrile enhance reaction rates and yields .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate isolates the product with >95% purity .

Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Critical for confirming regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, ester carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1730 cm⁻¹) and ester C-O bonds (1250–1050 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 286.37) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .

What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .
  • Fire Safety : CO₂ extinguishers for solvent-related fires; avoid water jets due to organic solvent flammability .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at RT, away from oxidizers and moisture .

How can researchers address low yields during the synthesis of this compound?

Answer:

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of tert-butyl chloroformate to piperidine derivative to ensure complete Boc protection .
  • Byproduct Mitigation : Add molecular sieves to scavenge water during esterification, preventing hydrolysis .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) to terminate reactions at optimal conversion .

What strategies resolve contradictions in spectroscopic data during structural elucidation of piperidine derivatives?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR (for functional groups), IR (for bond vibrations), and X-ray data (for spatial arrangement) to resolve ambiguities .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometries, aiding interpretation .
  • Isotopic Labeling : Use 13C-labeled reagents to clarify coupling patterns in complex NMR spectra .

How is the biological activity of this compound evaluated in drug discovery?

Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase IC50 via Ellman’s method) or receptor binding (radioligand displacement assays) .
  • ADMET Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayer assays) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with modified ethoxy-oxoethyl groups to identify pharmacophores .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) .

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